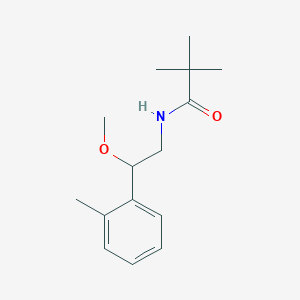

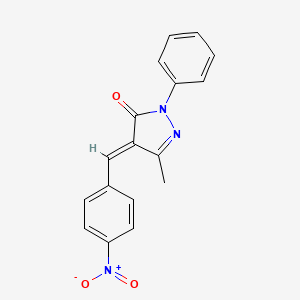

![molecular formula C23H22N4O B2666560 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide CAS No. 923234-82-6](/img/structure/B2666560.png)

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide” is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine, a related compound, has been reported . It involves the reaction of 2-amino-1-propargylpyridinium bromide and 2-amino-1-(2-bromoallyl)pyridinium bromide with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 7-methylimidazo[1,2-a]pyridine, a related compound, is available . It has a molecular weight of 132.1625 and the IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions of 2-methylimidazo[1,2-a]pyridine have been studied . It can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methylimidazo[1,2-a]pyridine, a related compound, are available . It has a molecular weight of 132.1625 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide:

Antimicrobial Activity

This compound, due to its imidazo[1,2-a]pyrimidine core, has shown potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant activity against a variety of bacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) strains . This makes it a promising candidate for developing new antibiotics.

Anticancer Properties

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide has been studied for its anticancer properties. Compounds with similar structures have been found to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms . This compound could be explored further for its potential to treat various types of cancer.

Anti-inflammatory Effects

The compound’s structure suggests it may have anti-inflammatory properties. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines, making them useful in treating inflammatory diseases . This application could be particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antiviral Applications

Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives can act as potent antiviral agents. These compounds have been effective against viruses such as HIV and hepatitis C by inhibiting viral replication . This suggests that N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide could be developed into antiviral medications.

Enzyme Inhibition

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide has potential as an enzyme inhibitor. Imidazo[1,2-a]pyrimidine derivatives have been found to inhibit various enzymes, including kinases and proteases, which play critical roles in disease pathways. This makes it a promising candidate for developing drugs that target specific enzymes involved in diseases like cancer and viral infections.

These applications highlight the diverse potential of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide in scientific research and drug development. Each field offers unique opportunities for further exploration and development.

Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines Anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives Antiviral applications of imidazo[1,2-a]pyrimidine derivatives : Neuroprotective effects of imidazo[1,2-a]pyrimidine compounds : Antifungal activity of imidazo[1,2-a]pyrimidine derivatives : Antioxidant properties of imidazo[1,2-a]pyrimidine derivatives : Enzyme inhibition by imidazo[1,2-a]pyrimidine derivatives

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with other elements, as well as to explore its potential biological activities .

Propiedades

IUPAC Name |

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-3-20(17-7-5-4-6-8-17)22(28)25-19-11-9-18(10-12-19)21-15-27-14-13-16(2)24-23(27)26-21/h4-15,20H,3H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOFOXVCMOKTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)

![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)